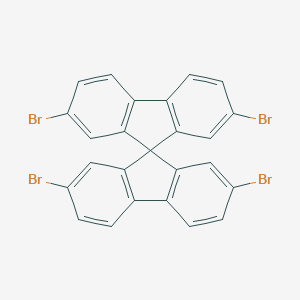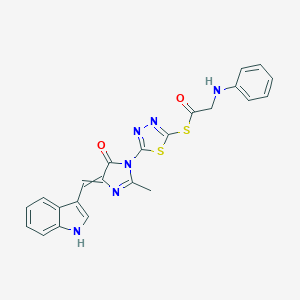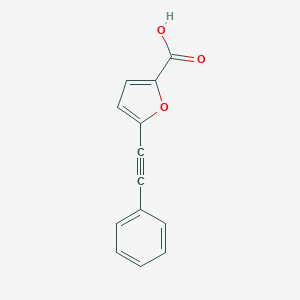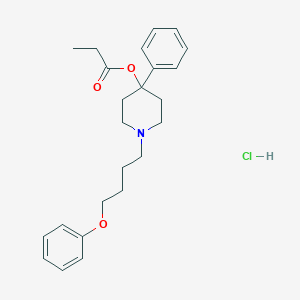
4-Piperidinol, 1-(4-phenoxybutyl)-4-phenyl-, propanoate (ester), hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinol, 1-(4-phenoxybutyl)-4-phenyl-, propanoate (ester), hydrochloride, also known as PBPE HCl, is a chemical compound that has been widely used in scientific research. This compound is a white powder that is soluble in water and ethanol. PBPE HCl is a potent inhibitor of acetylcholinesterase, which is an enzyme responsible for breaking down the neurotransmitter acetylcholine.
Mecanismo De Acción
4-Piperidinol, 1-(4-phenoxybutyl)-4-phenyl-, propanoate (ester), hydrochloride HCl inhibits acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, leading to prolonged nerve impulses and increased neurotransmitter activity.
Biochemical and Physiological Effects:
4-Piperidinol, 1-(4-phenoxybutyl)-4-phenyl-, propanoate (ester), hydrochloride HCl has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 4-Piperidinol, 1-(4-phenoxybutyl)-4-phenyl-, propanoate (ester), hydrochloride HCl can inhibit acetylcholinesterase with an IC50 value of 0.9 nM. 4-Piperidinol, 1-(4-phenoxybutyl)-4-phenyl-, propanoate (ester), hydrochloride HCl has also been shown to have a high selectivity for acetylcholinesterase over other cholinesterases. In vivo studies have shown that 4-Piperidinol, 1-(4-phenoxybutyl)-4-phenyl-, propanoate (ester), hydrochloride HCl can improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Piperidinol, 1-(4-phenoxybutyl)-4-phenyl-, propanoate (ester), hydrochloride HCl has several advantages for lab experiments. It is a potent inhibitor of acetylcholinesterase and has a high selectivity for this enzyme over other cholinesterases. 4-Piperidinol, 1-(4-phenoxybutyl)-4-phenyl-, propanoate (ester), hydrochloride HCl is also water-soluble, making it easy to administer in in vitro and in vivo experiments. However, 4-Piperidinol, 1-(4-phenoxybutyl)-4-phenyl-, propanoate (ester), hydrochloride HCl has some limitations. It is a highly toxic compound and should be handled with care. It also has a short half-life, which can make it difficult to maintain a stable concentration in in vivo experiments.
Direcciones Futuras
4-Piperidinol, 1-(4-phenoxybutyl)-4-phenyl-, propanoate (ester), hydrochloride HCl has several potential future directions for scientific research. One possible direction is to investigate its potential as a therapeutic agent for neurological diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as a tool for studying the role of acetylcholinesterase in the central nervous system. Finally, 4-Piperidinol, 1-(4-phenoxybutyl)-4-phenyl-, propanoate (ester), hydrochloride HCl could be used to develop new drugs that target acetylcholinesterase with greater selectivity and potency.
Métodos De Síntesis
4-Piperidinol, 1-(4-phenoxybutyl)-4-phenyl-, propanoate (ester), hydrochloride HCl can be synthesized through a multi-step process involving the reaction of 4-phenoxybutylamine and phenylacetic acid, followed by cyclization with formaldehyde and reduction with sodium borohydride. The final step involves the reaction of the resulting alcohol with propanoic acid and hydrochloric acid to form the hydrochloride salt of 4-Piperidinol, 1-(4-phenoxybutyl)-4-phenyl-, propanoate (ester), hydrochloride.
Aplicaciones Científicas De Investigación
4-Piperidinol, 1-(4-phenoxybutyl)-4-phenyl-, propanoate (ester), hydrochloride HCl has been widely used in scientific research as a potent inhibitor of acetylcholinesterase. This enzyme plays a crucial role in the transmission of nerve impulses in the central nervous system. Inhibition of acetylcholinesterase can lead to an accumulation of acetylcholine in the synaptic cleft, leading to prolonged nerve impulses and increased neurotransmitter activity. 4-Piperidinol, 1-(4-phenoxybutyl)-4-phenyl-, propanoate (ester), hydrochloride HCl has been used in various studies to investigate the role of acetylcholinesterase in neurological diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
128864-82-4 |
|---|---|
Nombre del producto |
4-Piperidinol, 1-(4-phenoxybutyl)-4-phenyl-, propanoate (ester), hydrochloride |
Fórmula molecular |
C24H32ClNO3 |
Peso molecular |
418 g/mol |
Nombre IUPAC |
[1-(4-phenoxybutyl)-4-phenylpiperidin-4-yl] propanoate;hydrochloride |
InChI |
InChI=1S/C24H31NO3.ClH/c1-2-23(26)28-24(21-11-5-3-6-12-21)15-18-25(19-16-24)17-9-10-20-27-22-13-7-4-8-14-22;/h3-8,11-14H,2,9-10,15-20H2,1H3;1H |
Clave InChI |
TVCSDVBFCXMDRL-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1(CCN(CC1)CCCCOC2=CC=CC=C2)C3=CC=CC=C3.Cl |
SMILES canónico |
CCC(=O)OC1(CCN(CC1)CCCCOC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Otros números CAS |
128864-82-4 |
Sinónimos |
[1-(4-phenoxybutyl)-4-phenyl-4-piperidyl] propanoate hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



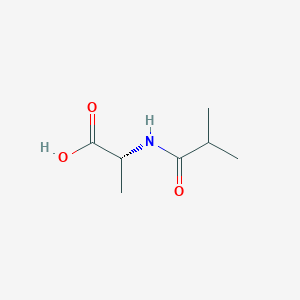
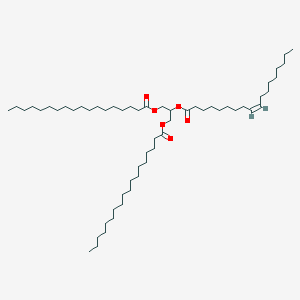
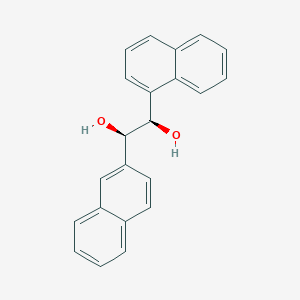
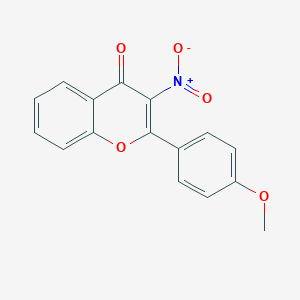
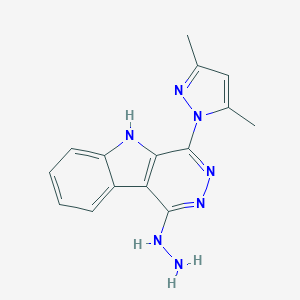
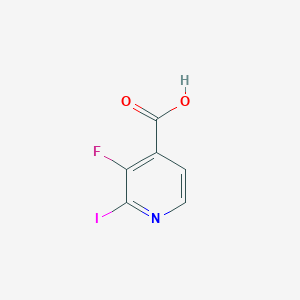
![5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B142884.png)
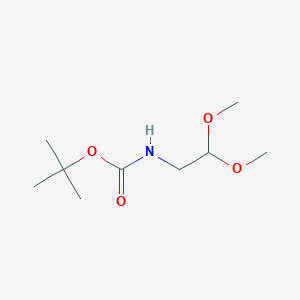
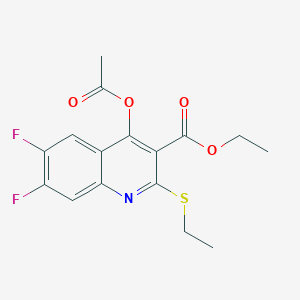
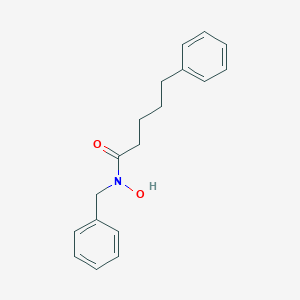
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- (](/img/structure/B142892.png)
